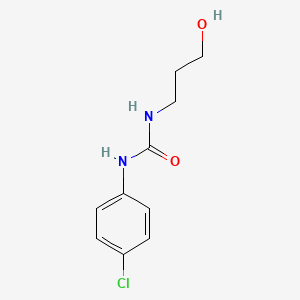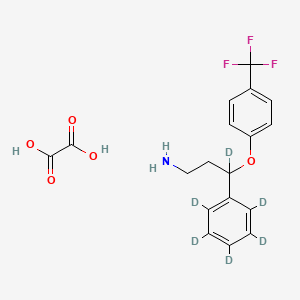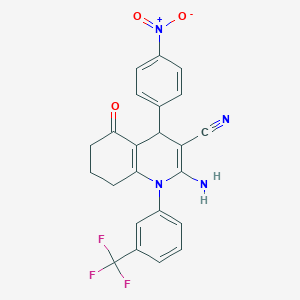
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid is a chiral amino acid derivative with a bromine and methoxy substituent on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using a chiral amine source, such as ®-2-aminopropanol, under basic conditions to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and amination to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The bromine atom can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN), mild acidic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: (2R)-Amino(3-hydroxy-4-methoxyphenyl)ethanoic acid.
Reduction: (2R)-Amino(4-methoxyphenyl)ethanoic acid.
Substitution: (2R)-Amino(3-substituted-4-methoxyphenyl)ethanoic acid, where the substituent depends on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of peptide analogs for biological research.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on neurotransmitter systems due to its structural similarity to natural amino acids.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
作用機序
The mechanism by which (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
- (2R)-Amino(4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-chloro-4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-bromo-4-hydroxyphenyl)ethanoic acid
Uniqueness:
- The presence of both bromine and methoxy groups on the aromatic ring makes (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid unique. This combination can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChIキー |
YUBQGLKBIWHTOC-MRVPVSSYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)Br |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)




![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)
![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)

